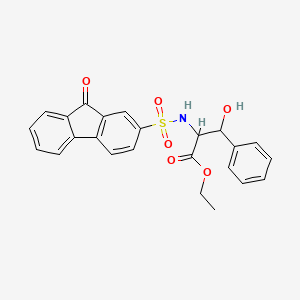
ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE is a complex organic compound that features a fluorenone moiety, a sulfonamide group, and a phenylpropanoate ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorenone Moiety: Starting from fluorene, oxidation can be carried out using reagents like potassium permanganate or chromium trioxide to form fluorenone.
Introduction of the Sulfonamide Group: The fluorenone can be reacted with sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Formation of the Phenylpropanoate Ester: The final step might involve esterification of the hydroxy group with ethyl bromoacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The fluorenone moiety can be reduced to a fluorene derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Fluorenone Derivatives: Compounds with similar fluorenone structures.
Sulfonamide Derivatives: Compounds with sulfonamide groups.
Phenylpropanoate Esters: Compounds with similar ester functionalities.
Uniqueness
ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE is unique due to the combination of these three functional groups, which may confer distinct chemical and biological properties compared to other compounds.
Properties
IUPAC Name |
ethyl 3-hydroxy-2-[(9-oxofluoren-2-yl)sulfonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6S/c1-2-31-24(28)21(22(26)15-8-4-3-5-9-15)25-32(29,30)16-12-13-18-17-10-6-7-11-19(17)23(27)20(18)14-16/h3-14,21-22,25-26H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIGFIRTRSLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














